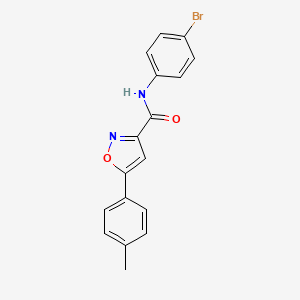
N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly referred to as BMS-986165 and has been studied for its potential therapeutic applications.
Wirkmechanismus
BMS-986165 selectively inhibits TYK2 by binding to its ATP-binding site, which is essential for its kinase activity. This results in the inhibition of downstream signaling pathways that are activated by cytokine receptors. The inhibition of TYK2 by BMS-986165 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α), which are implicated in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of autoimmune diseases. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in human peripheral blood mononuclear cells (PBMCs) and animal models of psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce the infiltration of immune cells into inflamed tissues and improve the clinical symptoms of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986165 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, BMS-986165 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. It is also expensive to synthesize and may not be readily available for some researchers.
Zukünftige Richtungen
There are several future directions for the research on BMS-986165. One potential application is in the treatment of autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of BMS-986165 in these diseases. Another potential application is in the treatment of cancer. TYK2 has been shown to play a role in the regulation of immune responses against tumors, and the inhibition of TYK2 by BMS-986165 may enhance the anti-tumor immune response. Further studies are needed to evaluate the potential of BMS-986165 as a cancer immunotherapy. In addition, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of BMS-986165 involves the reaction of 4-bromoaniline and 4-methylphenyl isoxazole-5-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain BMS-986165 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been studied for its potential therapeutic applications in various diseases such as psoriasis, lupus, and inflammatory bowel disease. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes, which are involved in cytokine signaling pathways. The inhibition of TYK2 by BMS-986165 leads to a reduction in the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-4-12(5-3-11)16-10-15(20-22-16)17(21)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFSLRYJEGUSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)
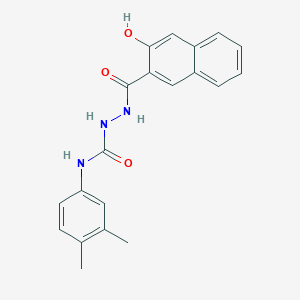
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
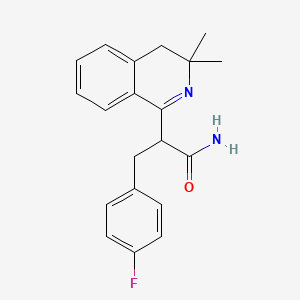
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
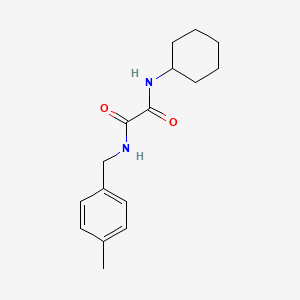
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
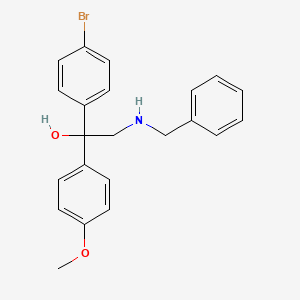
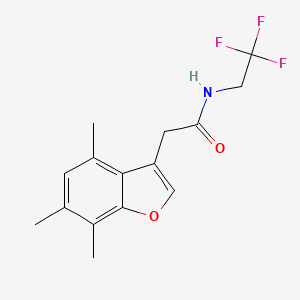
![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)